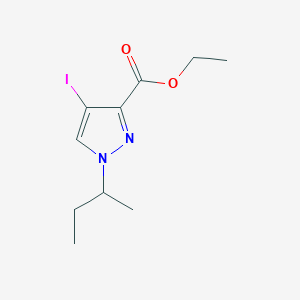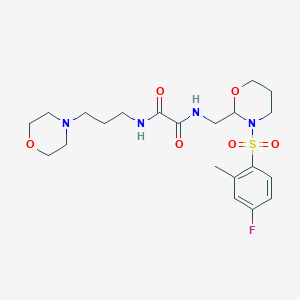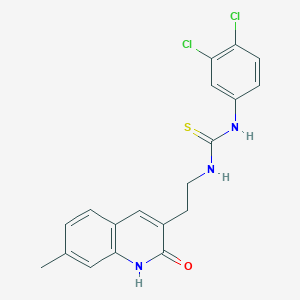
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C9H5ClF6O . It has a molecular weight of 278.579 . The IUPAC Standard InChI for this compound is InChI=1S/C9H5ClF6O/c10-6-3-1-5 (2-4-6)7 (17,8 (11,12)13)9 (14,15)16/h1-4,17H .
Molecular Structure Analysis
The molecular structure of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene consists of a benzene ring substituted with a chlorine atom and a 2-hydroxyhexafluoroisopropyl group . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection
Research has led to the development of novel fluorescence probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and peroxidase intermediates. These probes selectively fluoresce upon interaction with hROS and hypochlorite, facilitating differentiation and specific detection of −OCl generated in stimulated neutrophils, a significant advancement in studying hROS and −OCl roles in biological and chemical contexts (Setsukinai et al., 2003).
Oxidative DNA Damage and Apoptosis Induced by Benzene Metabolites
Investigations into benzene metabolites, specifically 1,4-benzoquinone (1,4-BQ) and hydroquinone (1,4-HQ), have demonstrated their capacity to induce cellular DNA strand breakage, leading to apoptosis in higher concentrations. This study highlights the oxidative stress and DNA damage mechanisms potentially contributing to benzene's carcinogenic effects, emphasizing the significance of understanding benzene metabolites in carcinogenesis and potential interventions (Hiraku & Kawanishi, 1996).
Transformation Pathways in Water Treatment
The study on 4-hydroxyl benzophenone (4HB) transformation during chlorination disinfection processes identifies major products and proposes mechanisms involving electrophilic chlorine substitution, Baeyer-Villiger oxidation, and benzene ring breakage. This research is critical for understanding the transformation of BPs in water treatment and their potential ecological risks, providing valuable insights for improving water treatment strategies and reducing ecological impacts (Liu et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVJTPJVCAQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)
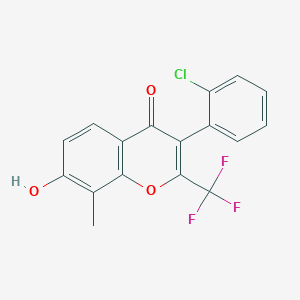
![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
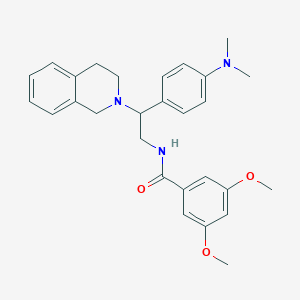
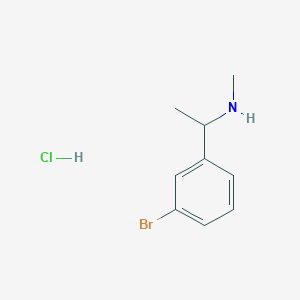
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)
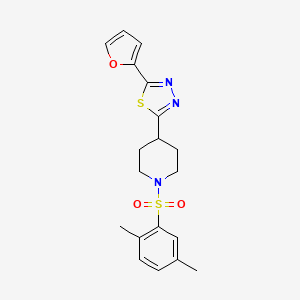
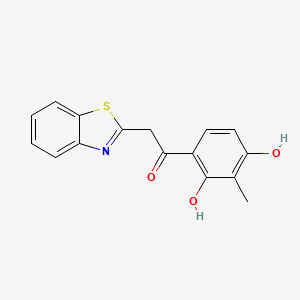
![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)
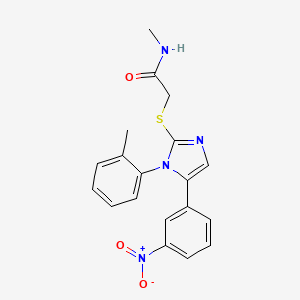
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
